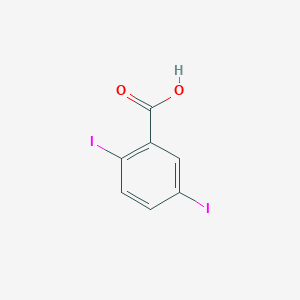

2,5-Diiodobenzoic acid

Description

Properties

IUPAC Name |

2,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKPFWAAYDFCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161858 | |

| Record name | Benzoic acid, 2,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14192-12-2 | |

| Record name | 2,5-Diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14192-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GD4M9C3GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Diiodobenzoic Acid

CAS Number: 14192-12-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-diiodobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its applications, particularly in the realm of organic synthesis and drug discovery.

Physicochemical and Identity Data

This compound is a halogenated derivative of benzoic acid. Its unique structure, featuring two iodine atoms on the aromatic ring, makes it a valuable precursor in various chemical reactions.[1] The compound's key identifiers and properties are summarized below.

| Property | Data | Reference |

| CAS Number | 14192-12-2 | [2][3] |

| Molecular Formula | C₇H₄I₂O₂ | [2] |

| Molecular Weight | 373.91 g/mol | |

| IUPAC Name | This compound | [2] |

| Melting Point | 183-187 °C (lit.) | [1] |

| Appearance | Off-white to pale yellow powder (Typical) | |

| SMILES | C1=CC(=C(C=C1I)C(=O)O)I | [2] |

| InChI | InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | [2] |

| InChIKey | NSKPFWAAYDFCFS-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of di-iodinated benzoic acids can be achieved through various methods, most commonly via electrophilic iodination of a benzoic acid precursor or through Sandmeyer-type reactions on aminobenzoic acids. Below is a representative protocol for the synthesis of an iodinated aromatic acid, adapted from established methods for similar compounds.

General Synthesis Workflow

The synthesis of a di-iodinated benzoic acid typically involves the controlled introduction of iodine to an activated or pre-functionalized aromatic ring, followed by purification.

Caption: General synthesis workflow for di-iodinated benzoic acid.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol is a generalized procedure based on the synthesis of iodoaromatic compounds from their corresponding amino precursors.[4][5]

Materials:

-

Appropriate aminobenzoic acid precursor

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium thiosulfate (for quenching)

-

Ethanol or other suitable solvent for recrystallization

-

Deionized water

-

Ice

Procedure:

-

Diazotization: Dissolve the aminobenzoic acid in dilute acid (e.g., HCl or H₂SO₄) in a beaker and cool the mixture to 0-5 °C in an ice bath with constant stirring.[4]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.[5]

-

Continue stirring for 5-10 minutes after the addition is complete.[5]

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (liberation of N₂ gas) will be observed.[5]

-

Allow the reaction mixture to warm to room temperature and then gently heat it in a water bath (e.g., 40-50 °C) for approximately 10-15 minutes to ensure the reaction goes to completion.[5]

-

Work-up and Purification: Cool the mixture to room temperature. A precipitate of the crude this compound should form.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.[4] If excess iodine is present (indicated by a brown color), wash with a dilute sodium thiosulfate solution until the color disappears.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.[5]

-

Dry the purified crystals under vacuum.

Analytical Methodologies

Confirming the identity and purity of this compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

The definitive identification of the compound relies on a multi-technique approach to confirm its structure and assess its purity.

Caption: Workflow for the analytical confirmation of this compound.

Experimental Protocol: Purity Analysis by HPLC

This protocol is a general method for analyzing aromatic acids and can be adapted for this compound.[6]

Equipment & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile or mobile phase).

Procedure:

-

Preparation: Prepare a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% acid). Degas the mobile phase before use.

-

Standard Solution: Prepare a stock solution of the reference standard of this compound at a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration.

-

Chromatography:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a suitable wavelength (e.g., 254 nm) to monitor the aromatic system.

-

Inject a defined volume (e.g., 10 µL) of the sample solution.

-

-

Data Analysis: Record the chromatogram. The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound.

Applications in Research and Drug Development

Halogenated benzoic acids are versatile building blocks in organic synthesis. This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern drug development for constructing complex molecular scaffolds.[1] It undergoes palladium-catalyzed coupling reactions with terminal alkynes.[1] The presence of two iodine atoms allows for sequential or double coupling reactions, enabling the synthesis of elaborate structures from a single precursor.

Application Workflow: Palladium-Catalyzed Cross-Coupling

This diagram illustrates the role of this compound as a scaffold in a typical Sonogashira cross-coupling reaction.

Caption: Use of this compound in sequential Sonogashira coupling.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Information | GHS Classification & Precautions | Reference |

| Pictogram | Warning | [2] |

| Hazard Statement | H302: Harmful if swallowed. | [2] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations. | [2] |

| Hazard Class | Acute Toxicity 4 (Oral) | [2] |

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-diiodobenzoic acid, a halogenated aromatic carboxylic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its synthesis, spectral characteristics, solubility, and reactivity.

Chemical and Physical Properties

This compound (IUPAC name: this compound) is a solid organic compound with the molecular formula C₇H₄I₂O₂.[1] The presence of two iodine atoms on the benzene ring significantly influences its chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄I₂O₂ | [1] |

| Molecular Weight | 373.91 g/mol | [1][2] |

| Melting Point | 183-187 °C (literature) | [2] |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. | [3] |

Synthesis and Purification

General Experimental Protocol for Di-iodination of Benzoic Acid

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

-

Starting benzoic acid derivative (e.g., 2-aminobenzoic acid or benzoic acid)

-

Iodinating reagent (e.g., Iodine monochloride, or a mixture of Iodine and an oxidizing agent like sodium periodate)

-

Solvent (e.g., glacial acetic acid, concentrated sulfuric acid)

-

Quenching agent (e.g., sodium thiosulfate or sodium bisulfite solution)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting benzoic acid derivative in a suitable solvent.

-

Addition of Iodinating Agent: Slowly add the iodinating reagent to the solution while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.

-

Quenching: Add a quenching agent to remove any unreacted iodine.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

A potential synthetic workflow for this compound.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound were not found in the provided search results, the expected ¹H and ¹³C NMR spectra would be consistent with a disubstituted benzene ring. The proton NMR spectrum would show signals in the aromatic region, and the carbon NMR spectrum would display distinct signals for the carboxyl carbon and the six aromatic carbons, with the carbons attached to iodine showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 | Carboxylic Acid | O-H stretch (broad) |

| 1700-1680 | Carboxylic Acid | C=O stretch |

| 1600-1475 | Aromatic Ring | C=C stretch |

| 1320-1210 | Carboxylic Acid | C-O stretch |

| ~800-600 | Aryl Iodide | C-I stretch |

Note: The exact peak positions may vary.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 374, corresponding to its molecular weight. Prominent fragment ions would be observed due to the loss of the carboxyl group (-COOH, 45 Da) and iodine atoms (127 Da each).

Expected Fragmentation Pathway:

A simplified fragmentation pathway for this compound in mass spectrometry.

Chemical Reactivity and Potential Applications

This compound exhibits reactivity characteristic of both a carboxylic acid and an aryl iodide. The carboxylic acid group can undergo esterification and amidation reactions. The iodine substituents can participate in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, making it a valuable building block in organic synthesis.

It has been reported that this compound can form a 1:1 complex with cycloheptaamylose and undergoes palladium-catalyzed coupling reactions with terminal alkynes.[2] It has also been used in the detection of strong electron-absorbing compounds by gas chromatography.[2]

While direct evidence for the biological activity of this compound is limited in the provided search results, related iodinated benzoic acid derivatives are known to have applications in medicinal chemistry. For instance, some benzoic acid derivatives have been investigated as enzyme inhibitors.[5][6][7][8] Further research is needed to explore the potential biological roles of this compound.

Safety Information

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

References

- 1. This compound | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 14192-12-2 [sigmaaldrich.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,5-Diiodobenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diiodobenzoic acid is a halogenated derivative of benzoic acid with significant applications in organic synthesis and potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and key reactions. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the core characteristics and utility of this compound.

Chemical Structure and Identification

This compound is a disubstituted benzoic acid with iodine atoms at the 2 and 5 positions of the benzene ring.

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14192-12-2[1] |

| Molecular Formula | C₇H₄I₂O₂[1] |

| SMILES | C1=CC(=C(C=C1I)C(=O)O)I[1] |

| InChI | InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and potential biological activity. The presence of two iodine atoms significantly influences its molecular weight, melting point, acidity, and solubility.

| Property | Value | Source |

| Molecular Weight | 373.91 g/mol | [1] |

| Melting Point | 183-187 °C (lit.) | [2] |

| pKa (Predicted) | 2.51 ± 0.10 | ChemicalBook |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether. Qualitative data suggests better solubility in organic solvents like dichloromethane.[3] | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atoms and the carboxylic acid group.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.5 | m |

| Carboxylic Acid H | 10.0 - 13.0 | br s |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-COOH | 130 - 140 |

Note: Specific peak assignments require experimental data. The provided ranges are based on typical values for substituted benzoic acids.

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (broad, carboxylic acid)[4] |

| 1680-1710 | C=O stretch (carboxylic acid)[4] |

| 1400-1600 | C=C stretch (aromatic) |

| 1210-1320 | C-O stretch (carboxylic acid)[4] |

| 650-750 | C-I stretch |

Note: These are characteristic absorption bands. Precise values can vary based on the sample preparation method.

Mass Spectrometry

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 374 | [M]⁺ |

| 357 | [M-OH]⁺ |

| 329 | [M-COOH]⁺ |

| 247 | [M-I]⁺ |

| 120 | [M-2I]⁺ |

Note: This is a predicted fragmentation pattern based on the structure and common fragmentation of benzoic acids.[5][6]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 2,5-diaminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Detailed Protocol:

-

Diazotization: Dissolve 2,5-diaminobenzoic acid in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

-

Sandmeyer Reaction: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Cool the mixture and collect the crude product by vacuum filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Sonogashira Coupling of this compound

This compound can be used as a substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to form more complex molecules.

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Anhydrous solvent (e.g., THF or DMF) is added, followed by the terminal alkyne (2.2 eq) and a base (e.g., triethylamine, 3.0 eq) via syringe.

-

Reaction: The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,5-dialkynylbenzoic acid.

Applications and Relevance in Drug Development

Halogenated benzoic acids are important building blocks in medicinal chemistry. The iodine atoms in this compound can serve as handles for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse molecular scaffolds.[7] While specific biological activities of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. For instance, di-iodinated aromatic compounds are explored for their potential as contrast agents and in targeted therapies. The di-iodinated benzoic acid scaffold provides a platform for the development of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a versatile chemical compound with well-defined structural and physicochemical properties. This guide has provided a detailed overview of its key characteristics, including spectroscopic data and robust experimental protocols for its synthesis and functionalization. For researchers and scientists in drug development, this compound represents a valuable starting material and a scaffold for the creation of novel and complex molecules with potential therapeutic value. Further investigation into its biological activities and mechanism of action is warranted to fully explore its potential in medicinal chemistry.

References

- 1. This compound | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2,5-diiodobenzoic acid, a key intermediate in various pharmaceutical and chemical applications. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two iodine atoms on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the iodine atoms allows for further functionalization through various cross-coupling reactions. This guide focuses on a robust and well-established multi-step synthesis starting from anthranilic acid.

Core Synthesis Pathway

The most practical and widely applicable synthesis of this compound proceeds through a two-step sequence starting from 2-aminobenzoic acid (anthranilic acid). The key steps are:

-

Iodination of Anthranilic Acid: Introduction of an iodine atom at the 5-position of anthranilic acid to form 2-amino-5-iodobenzoic acid.

-

Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-iodobenzoic acid into a second iodine atom to yield the final product, this compound.

This pathway is advantageous due to the ready availability of the starting material and the generally high yields of the individual steps.

A Technical Guide to 2,5-Diiodobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,5-diiodobenzoic acid, including its chemical properties, synthesis protocols, and its relevance in the fields of chemical research and drug development.

Core Properties of this compound

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a disubstituted aromatic carboxylic acid, where two iodine atoms are attached to the benzene ring at positions 2 and 5 relative to the carboxyl group.

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, including solubility tests, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14192-12-2 | [1][2][3][4] |

| Molecular Formula | C₇H₄I₂O₂ | [1][4] |

| Molecular Weight | 373.91 g/mol | [1][3][4] |

| Melting Point | 183-187 °C | [2][3] |

| SMILES | C1=CC(=C(C=C1I)C(=O)O)I | [1] |

| InChI Key | NSKPFWAAYDFCFS-UHFFFAOYSA-N | [1][3] |

| Appearance | White to off-white powder/crystals | |

| Assay | ≥97% | [3] |

Synthesis and Experimental Protocols

The synthesis of halogenated benzoic acids often involves diazotization of the corresponding aminobenzoic acid, followed by a Sandmeyer-type reaction. While a direct protocol for this compound is not detailed in the provided results, a general and reliable method can be extrapolated from the synthesis of similar compounds like 2-iodobenzoic acid and m-iodobenzoic acid.[5][6][7][8]

This protocol describes the synthesis of a diiodobenzoic acid from a corresponding diiodoaniline or aminobenzoic acid precursor.

Materials:

-

Starting material (e.g., 2,5-diiodoaniline or 2-amino-5-iodobenzoic acid)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Thiosulfate (for quenching excess iodine)

-

Ice

Procedure:

-

Dissolution of Amine: Suspend the starting amino compound in a solution of dilute acid (e.g., HCl) and water in a flask. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Iodide Substitution: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

-

Decomposition: Gently warm the reaction mixture to room temperature, and then heat it in a water bath (e.g., 40-50 °C) until the evolution of nitrogen gas ceases. This step drives the substitution reaction to completion.

-

Isolation of Crude Product: Cool the mixture in an ice bath to precipitate the crude this compound. If elemental iodine is present (indicated by a brown color), add a small amount of sodium thiosulfate solution to decolorize. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization.[6] A common method is to dissolve the solid in a minimal amount of hot ethanol and then add hot water until the solution becomes turbid.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is not a therapeutic agent itself, it serves as a valuable building block and analytical standard in several areas.

-

Chemical Synthesis: As a di-iodinated aromatic compound, it is a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions).[2][3] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds from simpler precursors. The two iodine atoms offer sites for sequential or dual coupling, enabling the synthesis of elaborate structures.

-

Precursor to Reagents: Related iodobenzoic acids, such as 2-iodobenzoic acid, are used to synthesize important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[8] These reagents are prized for their mild and selective oxidation of alcohols to aldehydes and ketones, a common transformation in drug synthesis.

-

Metabolite Analysis: this compound has been identified as a major metabolite of 2,3,5-triiodobenzoic acid (TIBA), a compound known to inhibit auxin transport in plants.[9] In drug development, understanding the metabolic fate of a parent compound is critical. The study of metabolites like this compound is essential for evaluating the pharmacokinetics, toxicity, and overall safety profile of a potential drug candidate.

-

Fragment-Based Drug Discovery: Halogenated fragments are of significant interest in fragment-based drug discovery (FBDD) due to their ability to form halogen bonds with protein targets, providing a specific and directional interaction that can be optimized into a high-affinity lead compound.

Role in Biological Pathways and Systems

Direct modulation of a specific signaling pathway by this compound is not well-documented. However, its role as a metabolite and a chemical scaffold places it in a relevant context for drug discovery professionals who frequently target such pathways.

The conversion of a parent drug into its metabolites is a key aspect of pharmacokinetics. A compound like this compound can be formed through metabolic processes such as deiodination.[9] Understanding this transformation is crucial as the metabolite may have its own biological activity or toxicity profile.

Caption: Metabolic pathway of a parent compound to a metabolite.

Many modern drugs function by modulating intracellular signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. A synthetic derivative of this compound could theoretically be designed to act as an inhibitor of a key kinase in such a pathway. The diagram below illustrates a generic kinase cascade, a common target in oncology drug development.

References

- 1. This compound | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14192-12-2 [chemicalbook.com]

- 3. This compound 97 14192-12-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. texiumchem.com [texiumchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. google.com [google.com]

- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 9. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2,5-diiodobenzoic acid

An In-depth Technical Guide to the Physical Properties of 2,5-Diiodobenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical relationship through a visualization.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzoic acid. Its chemical structure and properties are significantly influenced by the presence of two iodine atoms on the benzene ring.

Table 1: Summary of Quantitative Physical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄I₂O₂ | [1][2] |

| Molecular Weight | 373.91 g/mol | [1][2] |

| Melting Point | 183-187 °C | [3] |

| Boiling Point (Predicted) | 391.8 ± 32.0 °C | [3] |

| Density (Predicted) | 2.559 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.51 ± 0.10 | [3] |

Experimental Protocols

The determination of the physical properties of this compound involves several standard and advanced analytical techniques.

Melting Point Determination

The melting point of this compound is determined using a standard melting point apparatus.

-

Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is then placed in a calibrated heating block. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: An IR spectrum is typically obtained using the KBr wafer technique.[1] A small amount of the sample is mixed with dry potassium bromide (KBr) powder and compressed into a thin, transparent pellet. This pellet is then placed in the path of an infrared beam in an FTIR spectrometer. The instrument records the absorption of infrared radiation at various wavenumbers. Key characteristic absorption bands for this compound include a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700 cm⁻¹), and peaks corresponding to the aromatic C-C and C-H bonds.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of their positions on the di-iodinated benzene ring.

-

¹³C NMR: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule.[1] Signals for the carboxyl carbon, the two iodine-bearing aromatic carbons, and the other aromatic carbons would be observed at characteristic chemical shifts.

-

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak would correspond to the molecular weight of this compound (373.91 g/mol ).[1][2] The fragmentation pattern can provide further structural information.

-

Logical Relationships and Pathways

This compound has been identified as a metabolite in biological systems. For instance, it is a major metabolite of 2,3,5-Triiodobenzoic acid (TIBA), an auxin transport inhibitor.[5] The metabolic conversion involves deiodination.

Caption: Metabolic conversion of TIBA to this compound.

References

- 1. This compound | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 14192-12-2 [chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-diiodobenzoic acid. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a detailed experimental protocol for solubility measurement and a logical workflow diagram to guide researchers in their experimental setup.

Introduction to this compound

This compound is a derivative of benzoic acid with two iodine atoms substituted on the aromatic ring. Its chemical structure is provided below:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₄I₂O₂[1]

-

Molecular Weight: 373.91 g/mol [1]

-

CAS Number: 14192-12-2[1]

The presence of two large, hydrophobic iodine atoms on the benzene ring is expected to significantly influence its physicochemical properties, including its solubility in various solvents. Generally, the introduction of iodine atoms decreases aqueous solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic and aqueous solvents is not widely available in peer-reviewed literature. The following tables are provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Toluene | |||

| Heptane |

Table 2: Temperature Dependence of this compound Solubility

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| [Solvent 1] | 10 | ||

| 25 | |||

| 40 | |||

| [Solvent 2] | 10 | ||

| 25 | |||

| 40 | |||

| [Solvent 3] | 10 | ||

| 25 | |||

| 40 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a given solvent.[2][3] This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L, g/L, mg/mL).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Spectroscopic Profile of 2,5-Diiodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-diiodobenzoic acid, a compound of interest in various research and development applications. This document compiles available data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is presented.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 373.91 | Molecular Ion [M]⁺ |

| Further fragmentation data not available in search results |

Table 5: UV-Vis Spectral Data

| λmax (nm) | Solvent |

| Data not available in search results |

Note: Specific quantitative spectral data for this compound, such as chemical shifts, coupling constants, and detailed peak information, were not explicitly available in the initial search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, based on standard practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to appropriately cover the expected chemical shift range for aromatic and carboxylic acid protons.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR instrument.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules that can provide detailed fragmentation information.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound (373.91 g/mol ).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.

-

Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

-

The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,5-diiodobenzoic acid, a crucial reagent in various synthetic and developmental applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from safety data sheets (SDSs) and toxicological databases to offer a detailed resource for the responsible use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The following pictogram and signal word are associated with this compound:

| Pictogram | Signal Word |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning [1][4] |

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 14192-12-2 | [1][4] |

| Molecular Formula | C₇H₄I₂O₂ | [1][2] |

| Molecular Weight | 373.91 g/mol | [1][2][4] |

| Appearance | Solid | |

| Melting Point | 183-187 °C | [4] |

Toxicological Data

While comprehensive toxicological data for this compound is limited, the available information indicates that it should be handled with caution.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 50 mg/kg | [5] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[3] |

| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and absorption.[3] |

| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[3] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes inhalation of airborne particles.[3] |

The following diagram illustrates the logical workflow for ensuring adequate personal protection.

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

-

Remove contaminated clothing and wash it before reuse.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are essential to prevent environmental contamination and further exposure.

Spill Response

For minor spills of solid material, the following procedure should be followed:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Don PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.

-

Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste in accordance with local, state, and federal regulations.

The following diagram outlines the general workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[3] Dispose of this waste through a licensed hazardous waste disposal company, ensuring compliance with all applicable regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The combustion of this compound may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[1]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies are employed to evaluate the safety of chemical compounds.

Skin Irritation Testing (General Methodology)

-

In vivo (Draize Rabbit Skin Test): A standardized amount of the test substance is applied to a small patch of shaved skin on a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

In vitro (Reconstructed Human Epidermis Models): These models use cultured human skin cells to form a multi-layered epidermis. The test substance is applied topically, and cell viability is measured to assess irritation potential.

Eye Irritation Testing (General Methodology)

-

In vivo (Draize Rabbit Eye Test): A small amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at set time points.

-

In vitro (Bovine Corneal Opacity and Permeability - BCOP - Test): This method uses corneas from slaughtered cattle. The test substance is applied, and changes in corneal opacity and permeability are measured.

The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users of this compound conduct a thorough risk assessment for their specific applications and adhere to all institutional and regulatory safety guidelines.

References

- 1. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 5. This compound | 14192-12-2 [chemicalbook.com]

- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[2] This document provides a detailed protocol for the Sonogashira coupling of 2,5-diiodobenzoic acid with terminal alkynes. The presence of two iodine atoms on the benzene ring allows for a double coupling reaction, leading to the synthesis of 2,5-bis(alkynyl)benzoic acids, which are valuable building blocks in medicinal chemistry and materials science. Notably, this protocol obviates the need for protection and deprotection of the carboxylic acid group, streamlining the synthetic process.[3][4]

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Subsequent reductive elimination from the palladium center yields the final alkynylated product and regenerates the active palladium(0) catalyst.[5] For this compound, the reaction can be controlled to achieve either mono- or di-alkynylation, though this protocol focuses on the double coupling to synthesize symmetrical 2,5-bis(alkynyl)benzoic acids.

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is depicted below. The procedure involves the careful setup of the reaction under an inert atmosphere, followed by heating to ensure the reaction goes to completion. The subsequent work-up and purification steps are crucial for isolating the desired product.

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne in an aqueous medium, which avoids the need for protecting the carboxylic acid group.[3][4]

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

Degassed Water

-

Ethyl Acetate

-

Hydrochloric Acid (1 M)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), TPPTS (0.06 eq, 6 mol%), and Copper(I) iodide (0.04 eq, 4 mol%).

-

Add the terminal alkyne (2.2-2.5 eq) to the flask.

-

Add potassium carbonate (3.0 eq).

-

Add a suitable amount of degassed water to dissolve the reactants and reagents.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid to protonate the carboxylic acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-bis(alkynyl)benzoic acid.

-

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the double Sonogashira coupling of this compound with various terminal alkynes.

| Entry | Terminal Alkyne (R) | Alkyne (eq) | Pd(OAc)₂ (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 2.2 | 2 | 4 | K₂CO₃ (3.0) | Water | 80 | 12 | 85-95 |

| 2 | 1-Octyne | 2.5 | 2 | 4 | K₂CO₃ (3.0) | Water | 80 | 24 | 75-85 |

| 3 | Trimethylsilylacetylene | 2.5 | 2 | 4 | K₂CO₃ (3.0) | Water | 80 | 18 | 80-90 |

| 4 | 4-Ethynylanisole | 2.2 | 2 | 4 | K₂CO₃ (3.0) | Water | 80 | 15 | 88-96 |

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting and Safety Precautions

-

Low Yields: Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation. The reaction is sensitive to oxygen.

-

Incomplete Reaction: If the reaction stalls, adding a fresh portion of the palladium catalyst may help drive it to completion.

-

Side Reactions: The formation of diynes (Glaser coupling) can occur if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is crucial.

-

Safety: Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Alkynes can be volatile and flammable. Standard laboratory safety procedures should be followed.

References

Application Notes and Protocols for the Suzuki-Miyaura Reaction of 2,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. This reaction, which was awarded the Nobel Prize in Chemistry in 2010, has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1][2]

This application note provides a detailed guide to the Suzuki-Miyaura reaction of 2,5-diiodobenzoic acid. This substrate is a valuable building block for the synthesis of complex, multi-substituted aromatic compounds, such as terphenyl dicarboxylic acid derivatives, which are of interest in drug discovery and materials science. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, offering a pathway to diverse molecular architectures. The reactivity of aryl iodides is typically higher than that of bromides or chlorides, facilitating the coupling reaction under milder conditions.[1]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters

The success of the Suzuki-Miyaura reaction with this compound depends on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts. The choice of phosphine ligand is crucial, especially for achieving high yields and selectivity. For di-substituted substrates, ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands like RuPhos can be effective.[3]

-

Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.

-

Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.[4]

-

Stoichiometry: For a double Suzuki-Miyaura coupling to synthesize a 2,5-diarylbenzoic acid, at least two equivalents of the arylboronic acid are required. An excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) is often used to drive the reaction to completion.[4]

-

Temperature: Reaction temperatures typically range from 80 °C to 110 °C, depending on the reactivity of the substrates and the solvent used.[3][4]

Data Presentation: Reaction Conditions for Analogous Dihalo-Aromatic Substrates

| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ (6) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |

| 2-Bromobenzoic Acid (mono-coupling) | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | High |

Experimental Protocols

The following protocols are generalized procedures for performing a double Suzuki-Miyaura reaction on this compound. Optimization of these conditions for specific arylboronic acids is recommended.

Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3-4 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Wash the combined organic layers with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-diarylbenzoic acid.

-

Mandatory Visualizations

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Synthesis of Substituted Benzoids Utilizing 2,5-Diiodobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzoids using 2,5-diiodobenzoic acid as a versatile starting material. The di-iodinated structure of this compound allows for sequential or double cross-coupling reactions, enabling the creation of a diverse range of disubstituted benzoic acid derivatives. These derivatives are valuable scaffolds in medicinal chemistry and materials science, with applications in the development of novel therapeutics, including anticancer and anti-inflammatory agents.

Application Notes

Substituted benzoic acid derivatives are prevalent in numerous biologically active compounds. The strategic functionalization of the benzene ring allows for the fine-tuning of pharmacological properties. This compound serves as a key building block for introducing a variety of substituents at the 2 and 5 positions through robust and versatile palladium-catalyzed cross-coupling reactions.

Key Applications:

-

Anticancer Agents: Many 2,5-disubstituted benzoic acid derivatives have demonstrated potent anticancer activity. For instance, certain derivatives act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key regulators of programmed cell death.[1] By inhibiting these proteins, the compounds can induce apoptosis in cancer cells. Other derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[2][3]

-

Modulators of Signaling Pathways: Substituted benzoids derived from this compound can be designed to interact with specific cellular signaling pathways. For example, derivatives can be synthesized to target G-protein coupled receptors (GPCRs) like the 5-HT2A receptor or ion channels such as the transient receptor potential cation channel subfamily C member 6 (TRPC6). Modulation of these pathways is a key strategy in the development of drugs for neurological and cardiovascular diseases.

-

Anti-inflammatory and Analgesic Agents: The benzoic acid motif is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). By incorporating appropriate substituents, novel benzoic acid derivatives with potent anti-inflammatory and analgesic properties can be developed.

Experimental Protocols

The following protocols describe common palladium-catalyzed cross-coupling reactions for the synthesis of substituted benzoids from this compound. These are general procedures that may require optimization for specific substrates.

Sonogashira Coupling for the Synthesis of 2,5-Bis(alkynyl)benzoic Acids

This protocol describes the double Sonogashira coupling of this compound with terminal alkynes to yield 2,5-bis(alkynyl)benzoic acids. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Reaction Scheme:

Materials:

-

This compound

-